molecular formula C10H10ClN3O4 B1599311 Ethyl chloro((4-nitrophenyl)hydrazono)acetate CAS No. 27143-13-1

Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Cat. No.: B1599311
CAS No.: 27143-13-1
M. Wt: 271.66 g/mol
InChI Key: RPOPSNIZZCCXGW-LCYFTJDESA-N
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Description

Ethyl chloro((4-nitrophenyl)hydrazono)acetate is an organic compound with the molecular formula C10H10ClN3O4 It is a derivative of hydrazone, characterized by the presence of a chloro group, an ethyl ester, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl chloro((4-nitrophenyl)hydrazono)acetate typically involves the condensation of ethyl chloroacetate with 4-nitrophenylhydrazine. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazone linkage. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Solvent: Ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl chloro((4-nitrophenyl)hydrazono)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Formation of substituted hydrazones.

    Reduction: Formation of ethyl amino((4-aminophenyl)hydrazono)acetate.

    Hydrolysis: Formation of chloro((4-nitrophenyl)hydrazono)acetic acid.

Scientific Research Applications

Ethyl chloro((4-nitrophenyl)hydrazono)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.

    Material Science: Utilized in the development of novel materials with specific properties, such as dyes and pigments.

    Biological Studies: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of ethyl chloro((4-nitrophenyl)hydrazono)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic transformation to release active pharmacophores. The molecular targets and pathways involved would vary based on the specific derivative and its intended therapeutic use. For example, reduction of the nitro group to an amino group could lead to compounds that interact with specific enzymes or receptors.

Comparison with Similar Compounds

Ethyl chloro((4-nitrophenyl)hydrazono)acetate can be compared with other hydrazone derivatives, such as:

  • Ethyl chloro((4-methoxyphenyl)hydrazono)acetate
  • Ethyl chloro((4-aminophenyl)hydrazono)acetate
  • Ethyl chloro((4-bromophenyl)hydrazono)acetate

Uniqueness

The presence of the nitro group in this compound imparts unique electronic properties, making it a versatile intermediate for further chemical modifications. The nitro group can be selectively reduced or substituted, providing access to a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOPSNIZZCCXGW-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27143-13-1
Record name Acetic acid, chloro((4-nitrophenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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